molecular formula C11H15FOS B13082393 4-Fluoro-3-(pentyloxy)benzenethiol

4-Fluoro-3-(pentyloxy)benzenethiol

Cat. No.: B13082393
M. Wt: 214.30 g/mol
InChI Key: GBEASOCBDNEGSM-UHFFFAOYSA-N
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Description

4-Fluoro-3-(pentyloxy)benzenethiol is an organic compound with the molecular formula C11H15FOS. It is a fluorinated aromatic thiol, characterized by the presence of a fluorine atom, a pentyloxy group, and a thiol group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(pentyloxy)benzenethiol typically involves the introduction of the pentyloxy group and the thiol group onto a fluorinated benzene ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorinated benzene derivative reacts with a pentyloxy nucleophile under basic conditions. The thiol group can be introduced through a subsequent thiolation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale S_NAr reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(pentyloxy)benzenethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-(pentyloxy)benzenethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(pentyloxy)benzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with electrophilic centers, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(pentyloxy)benzenethiol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the pentyloxy group provides additional steric and electronic effects compared to shorter alkoxy groups, potentially enhancing its performance in certain applications .

Properties

Molecular Formula

C11H15FOS

Molecular Weight

214.30 g/mol

IUPAC Name

4-fluoro-3-pentoxybenzenethiol

InChI

InChI=1S/C11H15FOS/c1-2-3-4-7-13-11-8-9(14)5-6-10(11)12/h5-6,8,14H,2-4,7H2,1H3

InChI Key

GBEASOCBDNEGSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)S)F

Origin of Product

United States

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